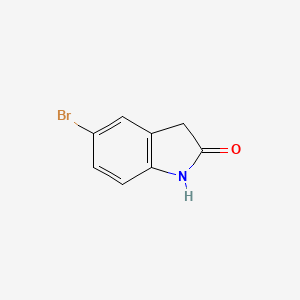

5-Bromo-2-oxindole

説明

Contextual Significance of Oxindole (B195798) Core Structures in Medicinal Chemistry and Organic Synthesis

The oxindole scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrolidone ring, is a cornerstone in drug discovery and development. rsc.orgacs.org This structural motif is present in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. rsc.orgsciforum.net Its prevalence in medicinally relevant molecules stems from its ability to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and other molecular forces. nih.govresearchgate.net Consequently, derivatives of the oxindole structure are not only found in numerous bioactive compounds but also serve as crucial intermediates in the synthesis of complex pharmaceuticals. acs.org The development of novel methods to synthesize and functionalize the oxindole core remains a high-priority area in synthetic organic chemistry. acs.org

Research Trajectory of Halogenated Oxindole Derivatives, with a Focus on Bromine Substitution

The introduction of halogen atoms, particularly bromine, onto the oxindole scaffold has been a strategic approach to modulate the physicochemical and biological properties of the parent molecule. mdpi.com Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. mdpi.com The bromine atom, with its specific size and electronegativity, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. mdpi.com Research has shown that brominated oxindoles can exhibit enhanced or novel biological activities compared to their non-halogenated counterparts. plos.org This has led to a focused effort in synthesizing and evaluating a variety of bromo-substituted oxindole derivatives for their potential as therapeutic agents. mdpi.com

Current Research Frontiers for 5-Bromooxindole in Academia

Currently, 5-bromooxindole is at the forefront of academic research due to its versatile applications. It is a key intermediate in the synthesis of a variety of bioactive molecules, including potential anticancer and neuroprotective agents. chemimpex.commedchemexpress.com Researchers are actively exploring its role as a precursor for developing inhibitors of various enzymes, such as kinases, which are implicated in diseases like cancer and Alzheimer's. abmole.comselleckchem.comambeed.com Furthermore, its utility in organic synthesis as a building block for more complex molecular architectures continues to be an area of intense investigation.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMNAEVMZXIKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346323 | |

| Record name | 5-Bromooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20870-78-4 | |

| Record name | 5-Bromo-2-oxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20870-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-oxindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 5 Bromooxindole and Its Analogs

Established Synthetic Pathways for 5-Bromooxindole

The direct introduction of a bromine atom onto the oxindole (B195798) scaffold and the oxidative transformation of 5-bromoindole (B119039) are two primary routes to access 5-bromooxindole.

Direct Bromination Approaches for Oxindole Derivatives

Direct bromination of oxindole offers a straightforward approach to 5-bromooxindole. However, controlling the regioselectivity can be challenging. Various brominating agents and reaction conditions have been explored to optimize the synthesis of the desired 5-bromo isomer. For instance, the bromination of oxindole and its derivatives in anhydrous carbon tetrachloride can lead to the formation of 3,3-dibromooxindole derivatives. semanticscholar.org The use of visible-light photoredox catalysis has emerged as a mild and efficient method for the bromination of phenols and alkenes, a strategy that could potentially be adapted for the selective bromination of oxindoles. beilstein-journals.org This method utilizes a photocatalyst, such as Ru(bpy)3Cl2, and a bromine source like CBr4 to generate bromine in situ, avoiding the use of hazardous liquid bromine. beilstein-journals.org

Oxidative Transformations from 5-Bromoindole Precursors

The oxidation of 5-bromoindole presents an alternative and often more controlled route to 5-bromooxindole. Various oxidizing agents have been employed for this transformation. Research has shown that the marine globin dehaloperoxidase-hemoglobin (DHP) can catalyze the H2O2-dependent oxidation of monohaloindoles, with 5-bromo-2-oxindole being one of the major products from 5-bromoindole. researchgate.net Other methods for the direct oxidation of indoles to 2-oxindoles have utilized N-bromosuccinimide (NBS) or m-chloroperoxybenzoic acid (m-CPBA) as stoichiometric oxidants. researchgate.net Furthermore, a vanadium haloperoxidase has been shown to catalyze the decarboxylative bromooxidation of 3-carboxyindoles to yield 3-bromooxindoles, highlighting the potential of biocatalysis in this area. chemrxiv.org

Derivatization from 5-Bromoindole Intermediates

The synthesis of 5-bromooxindole analogs often proceeds through the functionalization of 5-bromoindole at various positions, followed by cyclization or other transformations. Key intermediates in these synthetic routes include 5-bromoindole-2-carboxylic acid, 5-bromoindole-3-carboxaldehyde (B1265535), and 5-bromoindole-3-acetamide derivatives.

Synthesis and Functionalization of 5-Bromoindole-2-carboxylic Acid Derivatives

5-Bromoindole-2-carboxylic acid is a versatile intermediate for the synthesis of a range of heterocyclic compounds. eurekaselect.comresearchgate.net Its synthesis can be achieved through the hydrolysis of ethyl 5-bromoindole-2-carboxylate. chemicalbook.com The resulting carboxylic acid can then be converted into various derivatives, such as carbothioamides, oxadiazoles, and triazoles, which have been investigated for their potential as EGFR tyrosine kinase inhibitors. eurekaselect.comresearchgate.net The synthesis of these derivatives often involves multi-step reaction sequences, starting from the esterification of 5-bromoindole-2-carboxylic acid, followed by hydrazinolysis and subsequent cyclization reactions. researchgate.net

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 5-Bromoindole-2-carboxylic acid | 1) EtOH, H2SO4, 80°C, 9h; 2) EtOH, N2H4·H2O, 80°C, 9h; 3) CS2/KOH, EtOH, 80°C, 15h | 5-(5-Bromo-1H-indol-2-yl)-1,3,4-oxadiazole-2-thiol | - | researchgate.net |

| Ethyl 5-bromoindole-2-carboxylate | NaOH, methanol, water, reflux | 5-Bromoindole-2-carboxylic acid | 91 | chemicalbook.com |

| p-Substituted aniline (B41778), ethyl α-methyl acetoacetate | H2SO4, acetic acid or HBr | 5-Substituted indole-2-carboxylic acid | - | google.com |

Synthesis and Functionalization of 5-Bromoindole-3-carboxaldehyde Derivatives

5-Bromoindole-3-carboxaldehyde serves as a crucial building block for the synthesis of more complex indole (B1671886) derivatives. guidechem.com It can be synthesized from 5-bromoindole via formylation reactions. guidechem.com This aldehyde can then undergo various transformations, such as condensation and cyclization reactions. For example, a one-pot, two-step synthesis of 2-(5-phenylindol-3-yl)benzimidazoles has been developed starting from 5-bromoindole-3-carboxaldehyde. This process involves an initial cyclocondensation–oxidation with o-phenylenediamines, followed by an in-situ Suzuki coupling with phenylboronic acids. rsc.org

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 5-Bromoindole | Hexamethylenetetramine, AlCl3, DMF, 120°C, 8h | 5-Bromoindole-3-carboxaldehyde | 71 | guidechem.com |

| 5-Bromoindole-3-aldehyde, o-phenylenediamine, phenylboronic acid | Activated carbon, PdCl2(dppf), K2CO3, 1,4-dioxane-H2O | 2-(5-Phenylindol-3-yl)benzimidazole | 91 | rsc.org |

| 5-Bromoindole | NaNO2, HCl, DMF, H2O, 50°C | 5-Bromo-1H-indazole-3-carboxaldehyde | 94 | nih.gov |

Synthesis and Functionalization of 5-Bromoindole-3-acetamide Derivatives

5-Bromoindole-3-acetamide derivatives are another class of important intermediates. The synthesis of N-indole-monosubstituted indolopyrrolocarbazoles has been achieved through an intermolecular Perkin-type condensation of an indole-derived building block with indole-3-acetamides. semanticscholar.org Furthermore, N-Boc-5-bromoindole is a key intermediate in the synthesis of 2-(5-substituted-1H-indol-3-yl)-N-hydroxyacetamide derivatives. sigmaaldrich.com The synthesis of various 5-bromo derivatives of indole phytoalexins has been accomplished, involving the reaction of an unstable amine intermediate with isothiocyanates to form thioureas, which are then subjected to electrophilic cyclization. beilstein-archives.org

| Starting Material | Reagents and Conditions | Product | Reference |

| Indole-derived building block, Indole-3-acetamides | KOtBu | Unsymmetrical bisindolylmaleimides | semanticscholar.org |

| N-Boc-5-bromoindole | Various reagents | 2-(5-Substituted-1H-indol-3-yl)-N-hydroxyacetamide derivatives | sigmaaldrich.com |

| Amine 13, Isothiocyanate, Triethylamine, Methanol | - | Thioureas 14-17 | beilstein-archives.org |

Synthesis and Functionalization of 3-Acetoxy-5-bromoindole Derivatives

3-Acetoxy-5-bromoindole is a key intermediate in the synthesis of a variety of functionalized indole derivatives. chemimpex.com Its acetoxy group enhances the reactivity of the indole ring, making it a valuable precursor for the development of bioactive compounds, including those with potential anti-cancer and anti-inflammatory properties. chemimpex.com

The synthesis of 3-acetoxy-5-bromoindole itself can be achieved through several routes. One common method involves the bromination of an indole precursor followed by acetylation. For instance, 5-bromoindole can be acetylated to yield the target compound. This intermediate is particularly useful in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Furthermore, 3-acetoxy-5-bromoindole serves as a versatile platform for further functionalization. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. researchgate.net This capability is instrumental in creating libraries of novel indole derivatives for biological screening. The acetoxy group at the 3-position can also be hydrolyzed to the corresponding 3-hydroxyindole (indoxyl), which can then undergo further reactions.

Research has also focused on the synthesis of related structures, such as 5-bromoindole-2-carboxylic acid, which can be prepared from ethyl 5-bromoindole-2-carboxylate through hydrolysis. chemicalbook.com This highlights the broader utility of brominated indole scaffolds in generating a range of functionalized molecules. The synthesis of new 5-bromo derivatives of spiroindole phytoalexins has also been reported, demonstrating the ongoing efforts to expand the chemical space of these important compounds. researchgate.net

Table 1: Synthesis and Functionalization of Brominated Indole Derivatives

| Precursor | Reagents and Conditions | Product | Application |

| 5-Bromoindole | Acetic anhydride | 3-Acetoxy-5-bromoindole | Intermediate for pharmaceuticals and agrochemicals chemimpex.com |

| Ethyl 5-bromoindole-2-carboxylate | 1. NaOH, Methanol/Water, Reflux2. HCl | 5-Bromoindole-2-carboxylic acid | Synthesis of functionalized indoles chemicalbook.com |

| Indole | 1. Sodium bisulfite2. Acetic anhydride3. Bromine, then NaOH | 5-Bromoindole | Pharmaceutical and chemical intermediate google.com |

Modern Catalytic Approaches in Oxindole Synthesis Relevant to 5-Bromination

Modern catalytic methods have significantly advanced the synthesis of oxindoles, including those bearing a bromine substituent at the 5-position. These approaches often focus on improving efficiency, selectivity, and sustainability.

Palladium-catalyzed reactions have become a cornerstone in the functionalization of indoles and the construction of oxindole scaffolds. researchgate.net For instance, the Suzuki reaction can be employed to couple 5-bromoindoles with various boronic acids, providing access to a wide range of 5-arylindoles. researchgate.net While not a direct synthesis of 5-bromooxindole, this highlights the utility of the bromo-substituent as a handle for further diversification.

More direct catalytic approaches to oxindole synthesis that are relevant to 5-bromination include intramolecular cyclization reactions. For example, transition-metal catalysts can facilitate the cyclization of appropriately substituted anilines to form the oxindole core. The presence of a bromine atom on the starting aniline would directly lead to the corresponding 5-bromooxindole.

Recent advancements have also seen the development of biocatalytic methods. Flavin-dependent halogenases, for example, exhibit high regioselectivity for the halogenation of aromatic compounds and can be used in the synthesis of halogenated indoles. researchgate.net While this has been demonstrated for the synthesis of 5-bromoindole, the enzymatic oxidation of this product could potentially yield 5-bromooxindole.

Table 2: Modern Catalytic Approaches

| Reaction Type | Catalyst | Substrates | Product | Significance |

| Suzuki Coupling | Palladium catalyst | 5-Bromoindole, Arylboronic acid | 5-Arylindole | Diversification of indole core researchgate.net |

| Biocatalytic Halogenation | Flavin-dependent halogenase | Tryptophan/Indole | Bromoindole | High regioselectivity, green approach researchgate.net |

| Dehydrogenative Aromatization | Praseodymium catalyst | Saturated N-heterocycles | Indoles | Mild reaction conditions organic-chemistry.org |

Green Chemistry Considerations and Atom Economy in 5-Bromooxindole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for 5-bromooxindole and its precursors. Key considerations include the reduction of hazardous waste, the use of safer solvents, and the improvement of atom economy.

Traditional bromination methods often utilize reagents like N-bromosuccinimide (NBS), which can lead to poor atom economy and the generation of significant waste byproducts such as succinimide (B58015) and hydrobromic acid. bridgew.edunesacs.org For instance, in the synthesis of 3-bromooxindole-3-acetic acid from indole-3-acetic acid using two equivalents of NBS, the atom economy was found to be a low 30%. bridgew.edu

A novel green synthesis of 5-bromoindole involves the low-pressure liquid-phase hydrogenation of indole to indoline, followed by acetylation, bromination, deacetylation, and oxidative dehydrogenation. google.com This process is reported to have mild reaction conditions and reduced environmental pollution compared to traditional methods. google.com

The concept of atom economy is a central tenet of green chemistry, and efforts to improve it in the synthesis of 5-bromoindole are ongoing. Many existing production techniques suffer from low atom economy and high costs. google.comgoogle.com The development of catalytic and one-pot procedures is a promising avenue for improving atom economy by minimizing the number of synthetic steps and the amount of reagents used.

Table 3: Comparison of Synthetic Methods for 5-Bromoindole based on Green Chemistry Principles

| Method | Reagents | Solvents | Key Advantages |

| Traditional NBS Bromination | N-bromosuccinimide | tert-butanol | Established method |

| Improved Sulfonate Intermediate Method | Indole, Sodium bisulfite, Acetic anhydride, Bromine | Ethanol, Water | Higher atom utilization, solvent can be recycled, reduced cost google.comgoogle.com |

| Green Hydrogenation/Bromination Method | Indole, Metallic catalyst, Acetylation reagent, Brominating agent | Toluene, Dimethylbenzene | Mild conditions, reduced environmental pollution, controls isomer formation google.com |

Advanced Spectroscopic and Analytical Characterization of 5 Bromooxindole and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-bromooxindole and its derivatives. Both ¹H NMR and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of 5-bromoindole (B119039), a related precursor, specific signals corresponding to the protons on the indole (B1671886) ring are observed. For instance, in a CDCl₃ solvent, the following chemical shifts (δ) are typically reported: a singlet at approximately 7.73 ppm for the proton at position 4 (Ha), a doublet at 7.40 ppm for the proton at position 6 (Hb), a singlet at 7.37 ppm for the proton at position 2 (Hc), a doublet at 7.20 ppm for the proton at position 7 (Hd), and a singlet at 6.42 ppm for the proton at position 3 (He) google.com. The ¹H NMR spectrum of 5-bromoisatin (B120047), another related derivative, also shows distinct signals for its aromatic protons chemicalbook.com. The analysis of these chemical shifts and their coupling patterns is fundamental to confirming the substitution pattern on the indole ring.

¹³C NMR Spectroscopy:

The following table summarizes typical NMR data for 5-bromoindole:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H | 7.73 | s | H-4 | google.com |

| ¹H | 7.40 | d | H-6 | google.com |

| ¹H | 7.37 | s | H-2 | google.com |

| ¹H | 7.20 | d | H-7 | google.com |

| ¹H | 6.42 | s | H-3 | google.com |

| ¹³C | Various | - | Aromatic & Pyrrole Carbons | chemicalbook.com |

Note: 's' denotes a singlet and 'd' denotes a doublet. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

The structural elucidation of more complex derivatives, such as those incorporating oxadiazole moieties, also relies heavily on ¹H NMR and other 2D NMR techniques to establish connectivity and stereochemistry researchgate.netresearchgate.net.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In 5-bromooxindole and its derivatives, IR spectroscopy is crucial for confirming the presence of key functional groups.

For 5-bromooxindole, the IR spectrum will characteristically show absorption bands corresponding to the N-H and C=O (amide) groups of the oxindole (B195798) core. The N-H stretching vibration typically appears as a broad band in the region of 3200-3400 cm⁻¹, while the carbonyl (C=O) stretching vibration gives a strong, sharp peak around 1700-1720 cm⁻¹. The presence of the aromatic C-H and C=C bonds will also give rise to characteristic absorptions.

In related compounds like 5-bromoindole, the IR spectrum shows characteristic peaks for the N-H bond and the aromatic ring system nih.govchemicalbook.com. For derivatives such as 5-bromoindole-2-carboxylic acid oxadiazoles, the IR spectra are used to confirm the formation of the oxadiazole ring and the presence of other functional groups introduced during synthesis researchgate.net. The IR spectrum of 5-bromoisatin will distinctly show two carbonyl stretching frequencies due to the ketone and amide C=O groups nih.gov.

The following table presents a summary of key IR absorption bands for 5-bromooxindole and related compounds:

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Reference |

| N-H (Oxindole/Indole) | Stretching | 3200 - 3400 | nih.govnih.gov |

| C=O (Amide) | Stretching | 1700 - 1720 | nih.gov |

| C=O (Ketone) | Stretching | ~1740 | nih.gov |

| C=C (Aromatic) | Stretching | 1450 - 1600 | nih.govnih.gov |

| C-Br | Stretching | 500 - 600 | - |

Note: The exact positions of the absorption bands can be influenced by the molecular structure and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For 5-bromooxindole, the mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2 peaks) of similar intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation of the molecular ion in the mass spectrometer provides further structural information. wikipedia.org The fragmentation pattern is influenced by the stability of the resulting fragment ions. savemyexams.com Common fragmentation pathways for oxindoles may involve the loss of small molecules like CO or cleavage of the heterocyclic ring. libretexts.org These fragmentation patterns are instrumental in confirming the core structure of the molecule. savemyexams.com

While specific fragmentation data for 5-bromooxindole is not detailed in the provided results, the general principles of mass spectrometry would apply. The molecular ion peak would confirm the elemental composition, and the fragmentation pattern would provide clues about the connectivity of the atoms. For related compounds like 5-bromoindole, mass spectrometry is also used to confirm its molecular weight and study its fragmentation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like 5-bromooxindole and its derivatives exhibit characteristic absorption bands in the UV-Vis region.

The UV-Vis spectrum of 5-bromoindole in different solvents, such as cyclohexane (B81311) and ethanol, has been studied. core.ac.uk The absorption spectra are characterized by bands corresponding to π-π* transitions within the indole ring system. The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of substituents on the indole ring. core.ac.uk

The luminescence properties, including fluorescence and phosphorescence, of 5-bromoindole have also been investigated. researchgate.netchemicalbook.com 5-Bromoindole exhibits fluorescence, and its emission spectrum can be recorded. core.ac.uk The introduction of the bromine atom can influence the luminescence properties, often leading to a quenching of fluorescence and an enhancement of phosphorescence due to the heavy-atom effect, which promotes intersystem crossing from the singlet excited state to the triplet state. researchgate.net Studies on 5-bromoindole in PVA films have shown that it exhibits phosphorescence that can be excited by visible light. researchgate.netchemicalbook.com The photophysical properties of derivatives, such as 2-(5-phenylindol-3-yl)benzimidazoles, have also been explored, revealing their potential in materials science. rsc.org

A study of 5-bromoindole in a poly (vinyl alcohol) (PVA) film revealed a fluorescence quantum yield of 0.0034. researchgate.net In contrast, its phosphorescence is comparable in magnitude and lifetime to that of indole, with an emission maximum shifted to a longer wavelength at 530 nm. researchgate.net The phosphorescence quantum yield was estimated to be approximately 0.02. chemicalbook.com

Chromatographic Methods for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of 5-bromooxindole and its derivatives, as well as for their separation and purification.

HPLC methods are routinely used to determine the purity of commercial and synthesized batches of 5-bromooxindole. For instance, suppliers often specify a purity of >=96.0% or 97% as determined by HPLC. thermofisher.comvwr.com The method typically involves a reverse-phase column, where the compound is separated based on its polarity. A suitable mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid, is used to elute the compound from the column. sielc.com

For related compounds like 5-bromoindole and its derivatives, HPLC is also a standard analytical tool. For example, the purity of 5-bromoindole is often specified as a minimum of 98.0% by HPLC. Similarly, 5-bromoindole-3-carboxylic acid is analyzed for purity using HPLC, with a typical specification of >98.0%. tcichemicals.com The development of HPLC methods is crucial for monitoring reaction progress, isolating impurities, and ensuring the quality of the final products. sielc.combiosynth.com

Mechanistic Pharmacology and Biological Activity of 5 Bromooxindole Derivatives

Anti-proliferative and Anticancer Mechanisms

5-Bromooxindole derivatives have emerged as a significant class of compounds in oncology research due to their potent anti-proliferative and anticancer properties. Their mechanisms of action are multifaceted, involving the inhibition of key signaling pathways, modulation of the cell cycle, and induction of programmed cell death.

Inhibition of Tyrosine Kinases

A primary mechanism by which 5-bromooxindole derivatives exert their anticancer effects is through the inhibition of tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK):

Several studies have identified 5-bromooxindole derivatives as potent inhibitors of EGFR tyrosine kinase. eurekaselect.comnih.gov The inhibition of EGFR TK by these compounds leads to a decrease in cell proliferation. eurekaselect.com For instance, a novel 5-bromoindole-2-carboxylic acid derivative, compound 3a, was found to be a potent inhibitor of EGFR tyrosine kinase, leading to cell cycle arrest and apoptosis. eurekaselect.comresearchgate.net Molecular docking studies have further elucidated the binding of these derivatives to the EGFR tyrosine kinase domain, suggesting a stable interaction. rdd.edu.iq The structure-activity relationship studies of some of these derivatives revealed that the presence of an aryl or heteroaryl fragment attached to a hydrophilic linker is important for their anti-cancer activity. researchgate.net

Vascular Endothelial Growth Factor Receptor-2 Tyrosine Kinase (VEGFR-2 TK):

In addition to EGFR, 5-bromooxindole derivatives have been shown to target VEGFR-2 tyrosine kinase, a key regulator of angiogenesis (the formation of new blood vessels that supply tumors with nutrients). By inhibiting VEGFR-2 TK, these compounds can suppress tumor growth and metastasis. A series of 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and identified as potential inhibitors of VEGFR-2 TK. scilit.comresearchgate.net One of the most potent compounds, 5BDBIC, demonstrated significant inhibition of VEGFR-2 TK activity, which in turn led to cell cycle arrest and induction of the intrinsic apoptosis pathway. researchgate.net

Cell Cycle Modulation

5-Bromooxindole derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, a critical aspect of their anti-proliferative activity. A common finding is the arrest of the cell cycle at the G2/M phase. nih.gov

This G2/M phase arrest prevents the cells from entering mitosis, ultimately leading to a halt in cell division. For example, treatment of Hep G2 cancer cells with a 5-bromoindole (B119039) derivative, HB5, resulted in their arrest at the S and G2/M phases of the cell cycle. researchgate.net Similarly, another derivative, compound 5BDBIC, was also found to cause cell cycle arrest at the G2/M phase. researchgate.net The inhibition of tubulin polymerization is another mechanism by which some indole (B1671886) derivatives induce G2/M arrest. nih.gov

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism for the elimination of cancer cells. 5-bromooxindole derivatives have been demonstrated to trigger apoptosis in various cancer cell lines. eurekaselect.comresearchgate.net

The inhibition of EGFR and VEGFR-2 tyrosine kinases by these derivatives is a primary trigger for apoptosis. eurekaselect.comresearchgate.net For example, the inhibition of EGFR tyrosine kinase activity by compound 3a leads to the activation of apoptosis. eurekaselect.com Similarly, the inhibition of VEGFR-2 TK by compound 5BDBIC induces the intrinsic apoptosis pathway. scilit.comresearchgate.net This is often characterized by the upregulation of pro-apoptotic proteins such as Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov

Cytotoxicity Profiling against Human Cancer Cell Lines

The cytotoxic effects of 5-bromooxindole derivatives have been evaluated against a panel of human cancer cell lines, demonstrating their broad-spectrum anticancer potential.

| Cell Line | Derivative/Compound | IC50 (µM) | Reference |

| HepG2 (Liver Cancer) | 5BDBIC | 14.3 | researchgate.net |

| Compound 3a | Potent | eurekaselect.com | |

| Compound HB5 | Lowest IC50 | researchgate.net | |

| 5-bromoindole-2-carboxamides | More potent than cisplatin | ||

| A549 (Lung Cancer) | Compound 3a | Potent | eurekaselect.com |

| 5-bromoindole-2-carboxamides | Comparable to cisplatin | ||

| MCF-7 (Breast Cancer) | Compound 3a | Potent | eurekaselect.com |

| 5-bromoindole-2-carboxamides | More potent than cisplatin | ||

| HCT116 (Colon Cancer) | Compounds 4a and 6c | Potent | tandfonline.com |

| SW480 (Colon Cancer) | Not specified | Not specified | |

| Jurkat (T-cell Leukemia) | Not specified | Not specified | |

| CEM (T-cell Leukemia) | Not specified | Not specified |

Antimicrobial Activities

Beyond their anticancer properties, derivatives of 5-bromooxindole have also shown promise as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria.

Antibacterial Effects

Pseudomonas aeruginosa:

Studies have reported the antibacterial activity of 5-bromoindole derivatives against Pseudomonas aeruginosa. researchgate.net For instance, certain 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides exhibited good antibacterial activity against this bacterium, with minimum inhibitory concentrations (MICs) ranging from 0.15 to 3.25 µg/mL. d-nb.info Furthermore, 5-bromoindole-3-carboxaldehyde (B1265535) has been shown to inhibit the production of virulence factors in P. aeruginosa, suggesting its potential as an anti-virulence agent. biorxiv.orgresearchgate.net

Methicillin-Resistant Staphylococcus aureus (MRSA):

5-bromoindole derivatives have demonstrated activity against the drug-resistant bacterium MRSA. researchgate.netnih.gov A series of 5-bromoindole-3-aldehyde hydrazide/hydrazones were evaluated for their in vitro antimicrobial activities and showed a broad spectrum of activity. researchgate.netnih.gov

Enterococcus faecalis and Enterococcus faecium:

The antibacterial efficacy of 5-bromoindole derivatives extends to Enterococcus species. While specific data for 5-bromooxindole derivatives against E. faecalis and E. faecium is not extensively detailed in the provided context, the broader class of indole derivatives has shown activity against these bacteria. cellmolbiol.orgherbmedpharmacol.com

Escherichia coli:

Several 5-bromoindole derivatives have been found to be effective against Escherichia coli. researchgate.net Specifically, 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides showed potent activity, with some compounds being more effective than the standard antibiotic gentamicin. d-nb.info The MIC values for some of these derivatives were as low as 0.35 µg/mL.

| Bacterium | Derivative/Compound | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides | 0.15 - 3.25 | d-nb.info |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 5-bromoindole-3-aldehyde hydrazide/hydrazones | 6.25 - 100 | researchgate.netnih.gov |

| Enterococcus faecalis | Not specified | Not specified | |

| Enterococcus faecium | Not specified | Not specified | |

| Escherichia coli | 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides | 0.15 - 3.25 | d-nb.info |

| 5-bromoindole-2-carboxamides | 0.35 - 1.25 |

Antifungal Properties

5-Bromooxindole derivatives have demonstrated notable antifungal activities. ontosight.aichemicalbook.comgoogle.com For instance, certain indole phytoalexin derivatives containing a bromine atom at the C-5 position of the indole nucleus have shown a partial increase in antiproliferative activities against leukemic cells when compared to their non-brominated counterparts. beilstein-archives.org Bisamidine compounds featuring a 5-bromoindole moiety have exhibited significant antifungal activity against a range of pathogenic fungi, including Candida albicans, Candida krusei, Candida glabrata, Candida parapsilosis, and Cryptococcus neoformans. nih.gov Some of the most potent of these compounds have shown antifungal activities comparable to the established antifungal drug, amphotericin B. nih.gov

The introduction of a bromine atom to the indole ring is a strategic approach to enhance the biological activity of these compounds. beilstein-archives.org This modification can improve the compound's ability to penetrate fungal cell membranes and may increase its affinity for target receptors within the fungal cell. mdpi.com

Mechanisms of Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates the expression of virulence factors. mdpi.com The inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to drug resistance. mdpi.com 5-Bromoindole derivatives have emerged as effective inhibitors of QS.

Specifically, 5-bromoindole-3-carboxaldehyde has been shown to inhibit the LuxI/LuxR system in Vibrio fischeri, which is a model for studying QS, leading to a reduction in bioluminescence. biorxiv.org This suggests that the compound interferes with the signaling pathway that controls light production. biorxiv.org Further studies have demonstrated that bromination of indole-3-carboxaldehydes significantly enhances their potency as QS inhibitors. mdpi.com

In Pseudomonas aeruginosa, a bacterium known for causing opportunistic infections, 5-bromoindole-3-carboxaldehyde has been shown to significantly inhibit the production of several QS-dependent virulence factors, including pyocyanin (B1662382), elastase, protease, and alginate. biorxiv.orgresearchgate.netbiorxiv.org The inhibition of these factors can render the bacteria less virulent and more susceptible to the host's immune system. The proposed mechanism for this inhibition involves the interference with QS signaling molecules, thereby disrupting the coordinated gene expression required for virulence factor production. biorxiv.org

Table 1: Inhibition of Quorum Sensing-Dependent Virulence Factors in Pseudomonas aeruginosa by 5-Bromoindole-3-Carboxaldehyde

| Virulence Factor | Bacterial Strain | Concentration (µg/ml) | % Inhibition | Reference |

| Pyocyanin | Pa01 | 100 | 92.5 | biorxiv.org |

| Elastase | Pa01 | 100 | 79.85 | biorxiv.org |

| Protease | Pa01 | 50 | 92.8 | biorxiv.org |

| Alginate | ATCC 27853 | 100 | 76.16 | biorxiv.org |

Membrane Permeabilization and Depolarization

A key mechanism underlying the antimicrobial activity of some 5-bromoindole derivatives is their ability to disrupt the integrity of microbial cell membranes. nih.gov This disruption can occur through permeabilization, which involves the formation of pores or channels in the membrane, and depolarization, which is the dissipation of the membrane potential.

Studies on spermine (B22157) derivatives of indole-3-carboxylic acid have shown that analogues containing a 5-bromoindole moiety can disrupt the integrity of bacterial membranes and cause depolarization. researchgate.net Specifically, a 5-bromo-substituted indole-3-carboxamide derivative demonstrated the ability to disrupt the bacterial membrane of Staphylococcus aureus and the outer membrane of Pseudomonas aeruginosa. researchgate.net This membrane perturbation is believed to be a primary mechanism for both their direct antimicrobial effects and their ability to potentiate the activity of conventional antibiotics. researchgate.net Similarly, certain piperazine (B1678402) hybridized coumarin (B35378) indolylcyanoenones with a 6-bromo substitution have been found to destroy bacterial cell membranes, leading to increased permeability, depolarization, and ultimately cell death. mdpi.com

Anti-angiogenic Potentials and Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov 5-Bromooxindole derivatives have demonstrated significant anti-angiogenic properties by targeting key players in the angiogenic cascade.

Inhibition of Vascular Endothelial Growth Factor (VEGF) Gene Expression

Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that promotes angiogenesis. nih.gov The inhibition of VEGF expression is a key strategy in anti-angiogenic therapy. Several studies have shown that 5-bromoindole derivatives can effectively reduce the expression of the VEGF gene. pensoft.netwaocp.org

For example, a carbothioamide indole derivative was found to significantly inhibit the angiogenesis process, which may be due to its ability to inhibit the release or activity of VEGF. pensoft.netscienceopen.comresearchgate.net In a study using the HCT116 colon cancer cell line, a 5-bromoindole carbothioamide derivative, 2-NPHC, was shown to reduce the expression of the VEGF gene. pensoft.netpensoft.net This effect could be attributed to the compound's antioxidant properties or its ability to inhibit cell proliferation. pensoft.netresearchgate.net

Modulation of VEGFR-2 Activity

The biological effects of VEGF are primarily mediated through its receptor, VEGFR-2, a receptor tyrosine kinase. nih.gov Inhibition of VEGFR-2 activity is a direct way to block the angiogenic signaling pathway. A number of 5-bromoindole derivatives have been synthesized and identified as potent inhibitors of VEGFR-2. scilit.comresearchgate.nettandfonline.com

A new series of 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2 tyrosine kinase. researchgate.net One of the most potent compounds in this series, 5-bromo-N′-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC), was found to inhibit VEGFR-2 TK activity, leading to cell cycle arrest and apoptosis. researchgate.net Molecular docking studies have further elucidated the binding interactions of these derivatives within the VEGFR-2 active site, providing a basis for the rational design of more potent inhibitors. tandfonline.com

Table 2: Anti-Angiogenic and Anti-Proliferative Activity of 5-Bromoindole Derivatives

| Compound | Assay | Target/Cell Line | IC₅₀ | Reference |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Rat Aorta Angiogenesis | Blood Vessel Growth | 56.9 µg/mL | nih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | MTT Assay | HUVECs | 76.3 µg/mL | nih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | MTT Assay | A549 Lung Cancer Cells | 45.5 µg/mL | nih.gov |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Rat Aorta Angiogenesis | Blood Vessel Growth | 15.4 µg/mL | waocp.org |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | MTT Assay | HUVECs | 5.6 µg/mL | waocp.org |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | MTT Assay | A549 Lung Cancer Cells | 14.4 µg/mL | waocp.org |

| 5BDBIC | VEGFR-2 TK Inhibition | HepG2 Cells | 14.3 µM | researchgate.net |

Other Biological Activities (e.g., Antioxidant Properties, Anti-inflammatory Effects)

Beyond their antifungal, quorum sensing inhibitory, and anti-angiogenic activities, 5-bromoindole derivatives have shown potential in other therapeutic areas, including antioxidant and anti-inflammatory applications. chemimpex.commdpi.com

The antioxidant properties of these compounds are often linked to their ability to scavenge free radicals. nih.gov For example, the carbothioamide indole derivative 2-NPHC demonstrated concentration-dependent free radical scavenging activity in the DPPH assay. pensoft.net This antioxidant capacity may contribute to its anti-angiogenic effects. pensoft.netscienceopen.com Another carbothioamide derivative also showed potent free radical scavenging activity with an IC₅₀ of 27.8 µg/ml. nih.govwaocp.org

In terms of anti-inflammatory effects, brominated indoles isolated from the marine mollusc Dicathais orbita have shown significant inhibitory activity against inflammatory mediators. nih.govnih.gov Specifically, 5-bromoisatin (B120047) was found to be more potent than non-brominated isatin (B1672199) in inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNFα) in lipopolysaccharide-stimulated macrophages. nih.gov The position of the bromine atom on the isatin ring was found to significantly influence the anti-inflammatory activity, with 5-bromoisatin showing greater inhibition of TNFα compared to 6-bromoisatin (B21408). nih.gov The anti-inflammatory mechanism of these compounds may involve the inhibition of the NFκB signaling pathway, a key regulator of inflammation. nih.gov

Structure Activity Relationship Sar and Structural Optimization of 5 Bromooxindole Derivatives

Impact of Bromine Substitution Position and Presence on Biological Efficacy

The position of the bromine atom on the oxindole (B195798) or indole (B1671886) core is a critical determinant of biological efficacy and can significantly influence the compound's spectrum of activity. Research has shown that altering the location of this halogen substituent can lead to dramatic shifts in potency and even the type of biological response observed.

The presence of a bromine atom itself, when compared to unsubstituted parent compounds, generally enhances biological activity. This is often attributed to the favorable physicochemical properties that bromine imparts, such as increased lipophilicity, which can improve membrane permeability and binding to hydrophobic pockets in target proteins. vulcanchem.combeilstein-archives.org For instance, studies on trisindoline alkaloids have demonstrated that the addition of a bromine atom can increase antibacterial activity by four to eight-fold. mdpi.com

Investigations into different bromo-substituted isomers of oxindole and indole derivatives have revealed that the 5-position is frequently associated with potent biological effects. In a study comparing brominated trisindoline isomers, the 5-bromo derivative (5-Tris) was uniquely active as a biofilm inhibitor, whereas the 6-bromo isomer (6-Tris) was a more potent inhibitor of bacterial growth. mdpi.com This highlights that the bromine position can fine-tune the therapeutic application, with the 5-position being essential for antibiofilm properties in this specific scaffold. mdpi.com Similarly, in the context of antifungal agents, 3-indolyl-3-hydroxy oxindole derivatives with a bromine at the 5-position of the isatin (B1672199) fragment showed significantly higher inhibition rates against B. cinerea compared to those with bromine at the 6- or 7-positions. mdpi.com

Further evidence supporting the importance of the 5-bromo substitution comes from studies on meridianins, a class of marine alkaloids. A single bromine substitution at the 5- or 6-position of the indole ring was found to considerably improve the potency of kinase inhibition. mdpi.com For antiproliferative activity, the bromine at the 5-position of the indole nucleus in aplicyanin E derivatives was shown to strongly favor this effect. mdpi.com In contrast, for anti-inflammatory activity, the inhibitory effects of bromoisatin derivatives on nitric oxide (NO) production followed the order of 6-bromoisatin (B21408) > 5-bromoisatin (B120047) > isatin > 7-bromoisatin, while for TNFα inhibition, the order was 5-bromoisatin > 6-bromoisatin > isatin. nih.gov This demonstrates that the optimal position for the bromine substituent is target-dependent.

The following table summarizes the differential effects of bromine substitution at various positions on the biological activity of indole/oxindole derivatives.

| Compound Class | Bromine Position | Observed Biological Effect | Reference |

| Trisindoline Alkaloids | 5-Bromo | Potent antibiofilm activity | mdpi.com |

| 6-Bromo | Potent antibacterial activity | mdpi.com | |

| 3-Indolyl-3-hydroxy oxindoles | 5-Bromo | Higher antifungal activity against B. cinerea | mdpi.com |

| 6-Bromo | Lower antifungal activity | mdpi.com | |

| 7-Bromo | Lower antifungal activity | mdpi.com | |

| Isatin Derivatives | 5-Bromo | Moderate NO inhibition, Strong TNFα inhibition | nih.gov |

| 6-Bromo | Strongest NO inhibition, Moderate TNFα inhibition | nih.gov | |

| 7-Bromo | Low NO inhibition | nih.gov | |

| Meridianins | 5- or 6-Bromo | Improved kinase inhibitory potency | mdpi.com |

| Aplicianins | 5-Bromo | Favorable for antiproliferative activity | mdpi.com |

Role of Substituents on the Oxindole/Indole Core for Potency and Selectivity

Beyond the crucial role of the bromine atom, the potency and selectivity of 5-bromooxindole derivatives can be further modulated by the introduction of other substituents on the core heterocyclic ring system. These modifications can influence the molecule's electronic properties, steric profile, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.

In the development of antifungal agents based on a 3-indolyl-3-hydroxy oxindole scaffold, it was found that the introduction of electron-withdrawing groups like chlorine (Cl), bromine (Br), or iodine (I) on the isatin fragment generally leads to higher inhibitory activity. mdpi.com When both the isatin and indole rings were substituted, compounds with an iodine at the 5-position of the isatin ring and a halogen (Cl, Br, or I) at the 5-position of the indole ring exhibited excellent broad-spectrum antifungal activity. mdpi.com

For anticancer applications, the nature and position of substituents are also critical. In a series of substituted oxindol-3-ylidenes designed as AMP-activated protein kinase (AMPK) inhibitors, sunitinib (B231), which has a fluorine atom at the 5-position, was used as a lead compound. nih.gov It was discovered that introducing substituents at the 5-position of the oxindole that could interact with the DFG-motif of the kinase could enhance both selectivity and inhibitory potency. nih.gov Specifically, 5-substituted ethylalcohol and ethylcarboxamide analogs of sunitinib demonstrated improved inhibition of AMPK isoforms. nih.gov

The development of 5-bromoindole-2-carboxylic acid hydrazone derivatives as potential anticancer agents also highlights the importance of substituents. Molecular docking studies predicted that derivatives with a 4-hydroxy, 4-chloro, or 4-(dimethylamino)benzylidene or a furan-2-ylmethylene moiety would have the best binding energies against the VEGFR tyrosine kinase domain. researchgate.net Subsequent in vitro testing confirmed that the 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide derivative was the most potent against HepG2 hepatocellular carcinoma cells. researchgate.net

The table below illustrates the impact of various substituents on the biological activity of 5-bromooxindole and related indole derivatives.

| Core Scaffold | Substituent(s) | Target/Activity | Key Finding | Reference |

| 3-Indolyl-3-hydroxy oxindole | 5-I on isatin ring and 5-Cl, Br, or I on indole ring | Antifungal | Excellent broad-spectrum activity | mdpi.com |

| Oxindol-3-ylidene | 5-ethylalcohol or 5-ethylcarboxamide | AMPK Inhibition | Improved inhibitory potency and selectivity | nih.gov |

| 5-Bromoindole-2-carbohydrazide | N'-(4-(dimethylamino)benzylidene) | Anticancer (HepG2) | Most potent derivative in the series | researchgate.net |

| Indolylglyoxylamide | 3',4'-(OH)₂ or 3',4'-(OCH₃)₂ on a 5-Cl/NO₂ indole core | BzR Ligands | Optimized activity, suggesting a different binding mode | mdpi.com |

Scaffold Hopping and Lead Optimization Strategies in Medicinal Chemistry

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a structurally different scaffold, while aiming to maintain or improve biological activity and other key properties like patentability and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. bhsai.orguniroma1.it This approach is particularly valuable for moving away from scaffolds with known liabilities or for exploring new chemical space. bhsai.org 5-Bromooxindole and its parent indole structure often serve as either starting points or outcomes in scaffold hopping endeavors.

The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a vast number of natural products and approved drugs. nih.govrsc.org Consequently, derivatives of 5-bromoindole (B119039) are frequently used as building blocks in the synthesis of more complex molecules with potential therapeutic applications. nih.gov For example, 5-bromoindole-2-carboxylic acid has been used as a starting scaffold to generate various derivatives, including carbothioamides, oxadiazoles, and triazoles, in a search for new EGFR tyrosine kinase inhibitors. eurekaselect.com This represents a form of lead optimization where the core scaffold is retained, but its appendages are varied to improve target engagement.

A key aspect of lead optimization is the use of bioisosteric replacements, where a functional group is exchanged for another with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes to the chemical structure. u-strasbg.frnih.gov In the context of 5-bromooxindole derivatives, the bromine atom itself can be considered a bioisostere for other groups, and its position can be optimized. The oxime group in some 5-bromoindole derivatives can serve as a bioisostere for a carbonyl group. vulcanchem.com

An example of a scaffold hopping approach can be seen in the development of kinase inhibitors. Starting from a known kinase inhibitor, computational or synthetic methods can be used to identify new core structures that maintain the key pharmacophoric features required for binding. An indole or oxindole core might be replaced with an indazole, quinoline, or other heterocyclic system to improve properties. tandfonline.com Conversely, a screening campaign might identify a hit with an undesirable scaffold, which could then be "hopped" to a more favorable one like a 5-bromooxindole.

While specific, direct examples of scaffold hopping from a non-indole structure to a 5-bromooxindole are not extensively detailed in the provided context, the principles are well-established. The goal is to design a new molecule that mimics the shape and electronic properties of the original ligand to fit into the same receptor binding site. The versatility of the 5-bromoindole scaffold makes it an attractive target for such synthetic explorations. cymitquimica.com

| Strategy | Starting Scaffold/Compound | Resulting Scaffold/Compound | Therapeutic Goal | Reference |

| Lead Optimization | 5-Bromoindole-2-carboxylic acid | 5-Bromoindole-2-carbothioamide | EGFR Inhibition | eurekaselect.com |

| Lead Optimization | Sunitinib (5-fluorooxindole derivative) | 5-substituted ethylalcohol/ethylcarboxamide oxindoles | AMPK Inhibition | nih.gov |

| Bioisosteric Replacement | Carbonyl-containing compound | Oxime-containing 5-bromoindole derivative | General Drug Design | vulcanchem.com |

| Scaffold Diversity | Indole, Indazole, Quinoline, etc. | Computationally evaluated diverse heterocyclic small molecules | Cancer Therapy | tandfonline.com |

Stereochemical Considerations and Enantioselectivity in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design, as biological systems are inherently chiral. The two enantiomers (non-superimposable mirror images) of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities. Therefore, controlling the stereochemistry of 5-bromooxindole derivatives is crucial for developing safe and effective therapeutic agents.

The chirality of many indole alkaloids is essential for their biological activity. ub.edu For 5-bromooxindole derivatives, the introduction of a stereocenter, often at the C3 position of the oxindole ring, necessitates the evaluation of the individual enantiomers. A palladium-catalyzed enantioselective alkene difunctionalization reaction has been developed to synthesize chiral 3-substituted indoles, including those derived from 5-bromoindole, with excellent enantiomeric ratios (e.g., 98:2 er). nih.gov Preliminary biological studies of the resulting compounds revealed that different derivatives, and likely their individual enantiomers, can induce differential phenotypes in breast cancer cell lines. nih.gov

In the synthesis of N-alkylated indole derivatives, a dinuclear zinc-ProPhenol catalyst was used to achieve high enantioselectivity. nih.gov When 5-bromoindole was used as a substrate, the corresponding N-alkylation product was obtained with a 90:10 enantiomeric ratio when the reaction was conducted at a lower temperature (4 °C). nih.gov The ability to synthesize these chiral building blocks with high enantiopurity is critical, as it allows for the investigation of the biological activity of each enantiomer separately. It has been noted that in some cases, one enantiomer of a compound is more active than the other. mdpi.com

The importance of stereochemistry is also evident in the synthesis of spirocyclopropyl oxindoles, where multicomponent reactions have been developed to achieve high diastereoselectivity. acs.org The relative stereochemistry of these complex spirocyclic systems, which can be derived from substituted isatins like 5-bromoisatin, is a key factor in their potential biological applications. Similarly, in the asymmetric aldol (B89426) reaction of isatins, the position of substituents on the isatin ring has a significant impact on the enantioselectivity of the reaction. rsc.org

The following table highlights key findings related to the stereochemistry of 5-bromooxindole and related derivatives.

| Reaction/Compound Type | Key Stereochemical Finding | Significance | Reference |

| Pd-catalyzed alkene difunctionalization of 5-bromoindole | Achieved high enantiomeric ratio (98:2 er) for chiral 3-substituted indoles. | Allows for the synthesis of enantiopure compounds for differential biological testing. | nih.gov |

| Enantioselective N-alkylation of 5-bromoindole | Enantiomeric ratio improved to 90:10 at lower temperature. | Demonstrates control over stereocenter formation for biological evaluation. | nih.gov |

| Racemic aplicyanin E | Decreased cytotoxicity compared to the natural product. | Suggests one enantiomer is more active than the other. | mdpi.com |

| Synthesis of spirocyclopropyl oxindoles | High diastereoselectivity achieved in multicomponent reactions. | The 3D structure of the complex spirocyclic system is critical for activity. | acs.org |

Computational Chemistry and in Silico Drug Design for 5 Bromooxindole Derivatives

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how 5-bromooxindole derivatives interact with biological macromolecules, such as proteins, which are often the targets of therapeutic intervention.

Binding Affinity Prediction with Biological Targets (e.g., EGFR, VEGFR-2, Quorum Sensing Proteins)

Molecular docking studies have been instrumental in evaluating the binding affinities of 5-bromooxindole derivatives against various biological targets. For instance, derivatives of 5-bromoindole-2-carboxylic acid have been investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a key protein in many cancers. researchgate.netresearchgate.netnih.gov Docking analyses revealed that certain oxadiazole derivatives of 5-bromoindole-2-carboxylic acid exhibit favorable binding free energies against the EGFR tyrosine kinase domain. researchgate.net Specifically, compounds designated as 3a, 3b, 3f, and 7 were identified as having the strongest binding energies. nih.govresearchgate.net Another study highlighted a derivative, compound 5A, as having the best binding energy against EGFR with a value of -7.95 kcal/mol. researchgate.net

Similarly, the potential of these compounds to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another crucial target in cancer therapy, has been explored. mdpi.com Molecular docking predicted that compounds 3B and 4A had the best binding energies against VEGFR, with values of -7.87 and -7.33 kcal/mol, respectively. researchgate.net

Beyond cancer targets, 5-bromoindole (B119039) derivatives have been assessed for their ability to interfere with quorum sensing (QS) in bacteria, a communication process that regulates virulence. Molecular docking of 5-bromoindole-3-carboxaldehyde (B1265535) against the QS proteins LasR, PQS, and RhlR from Pseudomonas aeruginosa has been performed. researchgate.netbiorxiv.orgbiorxiv.org The results indicated that while curcumin, another compound studied, generally showed higher binding affinities, 5-bromoindole-3-carboxaldehyde displayed a binding affinity of -7.66 Kcal/mol for the LasR protein. biorxiv.org

| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| 5-Bromoindole-2-carboxylic acid oxadiazole derivatives | EGFR | Favorable binding free energy | researchgate.net |

| Compound 5A | EGFR | -7.95 | researchgate.net |

| Compound 3B | VEGFR-2 | -7.87 | researchgate.net |

| Compound 4A | VEGFR-2 | -7.33 | researchgate.net |

| 5-Bromoindole-3-carboxaldehyde | LasR (Quorum Sensing) | -7.66 | biorxiv.org |

| 5-Bromoindole-3-acetic acid | Heme-oxygenase 1 | -6.6 | dost.gov.ph |

Identification of Key Interacting Residues and Binding Modes

A critical aspect of molecular docking is the identification of the specific amino acid residues within the protein's binding site that interact with the ligand. This information is vital for understanding the mechanism of action and for designing modifications to the ligand that could enhance binding.

For EGFR inhibitors derived from 5-bromoindole-2-carboxylic acid, studies have elucidated the binding modes. For example, the interaction of a potent derivative, compound 3a, with the EGFR tyrosine kinase domain results in cell cycle arrest and apoptosis. nih.govresearchgate.net Molecular dynamics simulations further revealed that for another derivative, compound 3b, the key interacting residues contributing significantly to the binding free energy were Leu694, Met769, and Leu820. researchgate.net

In the context of quorum sensing, 5-bromoindole-3-carboxaldehyde was found to interact with key residues in the ligand-binding domains of QS proteins. researchgate.net For the RhlR protein, it was noted that both the natural ligand and 5-bromoindole-3-carboxaldehyde commonly interact with the residue Trp68. researchgate.net

Studies on 5-bromoindole-3-acetic acid (BIA) binding to the Nucleotide-Binding Domain 1 (NBD1) of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein have shown that BIA associates with the α-core region of NBD1. This interaction increases the mechanical stability of the protein. nih.gov

| Derivative | Target Protein | Key Interacting Residues | Reference |

| Compound 3b (5-bromoindole derivative) | EGFR | Leu694, Met769, Leu820 | researchgate.net |

| 5-Bromoindole-3-carboxaldehyde | RhlR (Quorum Sensing) | Trp68 | researchgate.net |

| 5-Bromoindole-3-acetic acid (BIA) | CFTR NBD1 | α-core region | nih.gov |

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. peerj.comazolifesciences.com Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that possess these features, a process known as virtual screening. pharmacophorejournal.commedsci.org

For derivatives of 5-bromooxindole, pharmacophore modeling can be employed to distill the key chemical features responsible for their activity against targets like EGFR or VEGFR-2. mdpi.com By creating a model based on the known interactions of active 5-bromooxindole compounds, researchers can virtually screen extensive libraries of compounds to find new, structurally diverse molecules that are likely to be active. nih.govrsc.org This approach significantly accelerates the initial stages of drug discovery by prioritizing compounds for further experimental testing. peerj.com The process typically involves generating a hypothesis of the essential features, which may include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. pharmacophorejournal.com This hypothesis is then validated and used to filter databases, leading to a smaller, more manageable set of "hit" compounds for further investigation through methods like molecular docking and in vitro assays. medsci.org

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction and Drug-Likeness Assessment (e.g., Lipinski's Rules, Hepatotoxicity Profiling, Cytochrome P450 Inhibition)

A crucial step in drug development is the evaluation of a compound's pharmacokinetic and toxicological properties, collectively known as ADMET. In silico methods provide early predictions of these properties, helping to identify and eliminate compounds that are likely to fail later in development due to poor ADMET profiles. pensoft.netinnovareacademics.inresearchgate.net

For various 5-bromooxindole derivatives, in silico ADMET predictions have been a key part of their evaluation. pensoft.net Studies on novel derivatives of 5-bromoindole-2-carboxylic acid as potential EGFR inhibitors have shown that these compounds are predicted to have good absorption levels. researchgate.netnih.govresearchgate.net Importantly, they were also predicted not to be inhibitors of Cytochrome P450 enzymes, which are crucial for drug metabolism, and to be non-hepatotoxic (not toxic to the liver). researchgate.netnih.govresearchgate.net

A fundamental assessment of drug-likeness is often performed using Lipinski's Rule of Five. azolifesciences.com This rule suggests that orally active drugs generally have a molecular weight ≤ 500, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. dost.gov.phazolifesciences.com Several studies on 5-bromooxindole and its derivatives have confirmed their compliance with these rules, indicating good potential for oral bioavailability. pensoft.netinnovareacademics.inresearchgate.net For example, a study on new oxadiazole thioethers, which could be derived from a bromo-indole scaffold, showed that all synthesized compounds had a calculated logP (clogP) value of less than 5, in line with Lipinski's rule. pensoft.net

| Derivative Class | Predicted Property | Outcome | Reference |

| 5-Bromoindole-2-carboxylic acid derivatives | Absorption Level | Good | researchgate.netnih.govresearchgate.net |

| 5-Bromoindole-2-carboxylic acid derivatives | Cytochrome P450 Inhibition | Not predicted to be inhibitors | researchgate.netnih.govresearchgate.net |

| 5-Bromoindole-2-carboxylic acid derivatives | Hepatotoxicity | Predicted to be non-hepatotoxic | researchgate.netnih.govresearchgate.net |

| Various 5-bromoindole derivatives | Lipinski's Rule of Five | Compliant | pensoft.netinnovareacademics.inresearchgate.net |

| Oxadiazole thioethers | clogP (Lipinski's Rule) | < 5 | pensoft.net |

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. wikipedia.orgq-chem.com DFT allows for the calculation of various molecular properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the dipole moment, and the distribution of electron density. researchgate.net These properties provide insights into a molecule's stability, reactivity, and potential for intermolecular interactions.

In the study of 5-bromooxindole derivatives, DFT calculations have been applied to understand their electronic characteristics. For new oxadiazole derivatives of 5-bromoindole-2-carboxylic acid, DFT was used to calculate properties like the total energy, binding energy, HOMO-LUMO gap, and dipole moment. researchgate.net For instance, a derivative designated as compound 4a was predicted to be highly stable, with a total binding energy of -6536.6 kcal/mol and a significant dipole moment of 2.90 debye, suggesting a strong capacity for forming hydrogen bonds. researchgate.net Such calculations are valuable for rationalizing the observed biological activities and for guiding the design of new compounds with improved properties. researchgate.net

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comsciencepg.com This allows for the assessment of the stability of a ligand-protein complex and the observation of conformational changes that may occur upon binding. acs.org

MD simulations have been employed to validate the docking poses and assess the stability of 5-bromooxindole derivatives in the binding sites of their target proteins. For derivatives of 5-bromoindole-2-carboxylic acid targeting EGFR, MD simulations were used to measure the root-mean-square deviation (RMSD) of the protein backbone, which indicates the stability of the complex. researchgate.net The results for a derivative, compound 4a, showed that it formed a stable complex with the EGFR tyrosine kinase. researchgate.net Another study on a different derivative, compound 3b, also confirmed the stability of the protein-ligand complex through MD simulations. researchgate.net

Furthermore, MD simulations of compounds derived from 5-bromoindole targeting human Dihydroorotate Dehydrogenase (hDHODH) showed that the ligand-protein complexes were more stable than the unbound protein, validating the docking approach and indicating effective inhibition. acs.org In the study of 5-bromoindole-3-acetic acid (BIA) with CFTR NBD1, MD simulations were crucial in understanding the unfolding dynamics of the protein and how BIA binding influences its stability. nih.gov

Emerging Research Directions and Future Perspectives for 5 Bromooxindole

Exploration of Novel Therapeutic Targets for 5-Bromooxindole Derivatives

The versatility of the 5-bromooxindole core allows for the synthesis of a diverse library of derivatives with the potential to interact with a wide range of biological targets. While significant research has focused on their anticancer properties, particularly as kinase inhibitors, emerging studies are beginning to unveil new therapeutic possibilities.

Recent research has highlighted the potential of 5-bromoindole (B119039) derivatives as potent anticancer agents through the inhibition of key enzymes involved in cancer cell proliferation and survival. eurekaselect.combenthamdirect.com For instance, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. eurekaselect.combenthamdirect.com Molecular docking studies have shown that these compounds can bind effectively to the EGFR tyrosine kinase domain, suggesting a mechanism for their observed antiproliferative activity against various cancer cell lines. eurekaselect.combenthamdirect.com Specifically, certain derivatives have demonstrated potent activity against HepG2, A549, and MCF-7 cancer cell lines, inducing cell cycle arrest and apoptosis. eurekaselect.combenthamdirect.com

Beyond EGFR, other kinase targets are also being explored. Some 5-bromoindole derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in angiogenesis. researchgate.net The anti-angiogenic potential of these compounds has been demonstrated in various experimental models, including ex vivo and in vivo assays. pensoft.net One study highlighted a 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide derivative that effectively suppressed the growth of micro-blood vessels. pensoft.net

Furthermore, the 5-bromooxindole scaffold is being investigated for its activity against other significant cancer-related targets. Docking simulations and in vitro assays have suggested that certain derivatives can selectively inhibit human topoisomerase I and interfere with the organization of the actin cytoskeleton, ultimately leading to apoptosis. researchgate.net This dual mechanism of action presents an exciting avenue for the development of multi-targeted cancer therapies.

The exploration of 5-bromoindole derivatives is not limited to oncology. There is emerging evidence of their potential as antimicrobial agents. For instance, some derivatives have shown activity against extensively drug-resistant Acinetobacter baumannii. asm.org Additionally, 5-bromoindole-3-carboxaldehyde (B1265535) has been found to inhibit quorum sensing-dependent virulence factors in Pseudomonas aeruginosa, suggesting a potential role in combating bacterial infections by disarming pathogens rather than killing them directly. biorxiv.org

Table 1: Investigated Therapeutic Targets for 5-Bromooxindole Derivatives

| Therapeutic Target | Disease Area | Key Findings |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Inhibition of tyrosine kinase activity, leading to cell cycle arrest and apoptosis. eurekaselect.combenthamdirect.com |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | Cancer | Inhibition of angiogenesis. researchgate.netpensoft.net |

| Topoisomerase I | Cancer | Selective inhibition leading to apoptosis. researchgate.net |

| Actin Cytoskeleton | Cancer | Interference with normal organization, triggering apoptosis. researchgate.net |

| Quorum Sensing Systems | Bacterial Infections | Inhibition of virulence factors in Pseudomonas aeruginosa. biorxiv.org |

| Bacterial Cell Division | Bacterial Infections | Antimicrobial activity against drug-resistant strains. asm.org |

Multi-Target Drug Design Strategies for Complex Diseases

The traditional "one-target, one-drug" approach is often insufficient for treating complex multifactorial diseases like cancer and neurodegenerative disorders. Consequently, the development of multi-target drugs, which can modulate multiple biological targets simultaneously, is gaining significant traction. arxiv.orgchemistrydocs.com The 5-bromooxindole scaffold is well-suited for this strategy due to its ability to be functionalized at various positions, allowing for the creation of hybrid molecules with tailored polypharmacology. scielo.br

Computer-aided drug design (CADD) plays a crucial role in the rational design of multi-target ligands. scielo.br By combining computational modeling with synthetic chemistry, researchers can design compounds with potent and balanced activities against multiple targets. rsc.org For example, a strategy could involve designing a 5-bromooxindole derivative that concurrently inhibits both a protein kinase and another enzyme involved in a complementary signaling pathway, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.

The development of hybrid molecules incorporating the 5-bromooxindole core with other pharmacophores is a promising approach. For instance, hybrid compounds of indole (B1671886) and other heterocyclic systems have been designed and shown to interact with multiple targets, including enzymes like PLA2, LOX-5, and COX-2. scielo.br This strategy could be applied to 5-bromooxindole to create novel therapeutics for inflammatory diseases or cancer.

The ability of some 5-bromoindole derivatives to inhibit both topoisomerase I and disrupt the actin cytoskeleton provides a clear example of inherent multi-target activity. researchgate.net Future research will likely focus on optimizing this dual activity to develop more effective anticancer agents.

Development of Advanced Delivery Systems for Enhanced Therapeutic Efficacy

The therapeutic potential of 5-bromooxindole derivatives can be further enhanced through the use of advanced drug delivery systems. These systems aim to improve the solubility, stability, and bioavailability of the drug, while also enabling targeted delivery to the site of action, thereby increasing efficacy and reducing off-target side effects.